

Application Notes and Protocols for VIP152 (INU-152)

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Compound of Interest

Compound Name: INU-152

Cat. No.: B608111

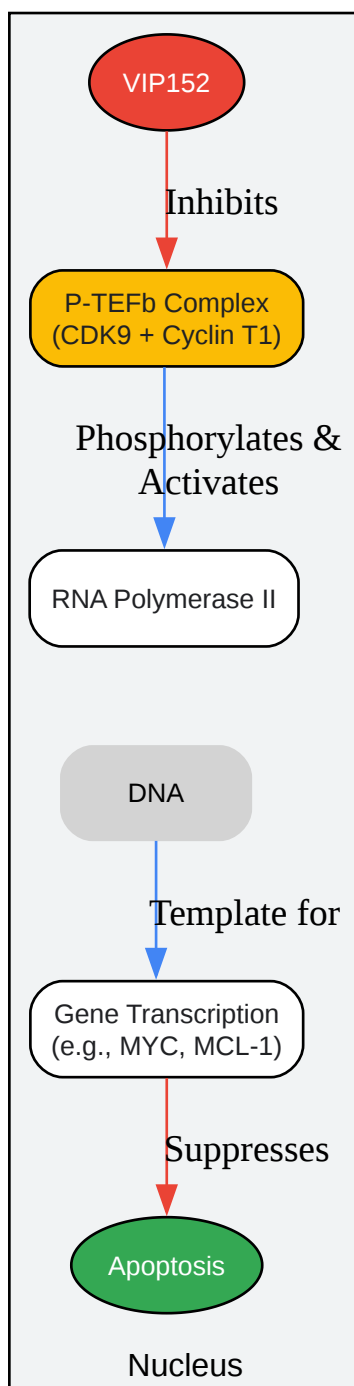
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Introduction:

VIP152, also known as Enitociclib and formerly as BAY 1251152, is an investigational, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the regulation of gene transcription.[2] By blocking the kinase activity of CDK9, VIP152 prevents the activation of RNA Polymerase II, leading to the inhibition of transcription of key anti-apoptotic proteins, such as MYC and MCL-1.[2][3][4] This mechanism induces cell cycle arrest and apoptosis in tumor cells, making VIP152 a promising therapeutic agent for various advanced malignancies.[2] These application notes provide a summary of the available dosage and administration guidelines based on preclinical and clinical data.

Mechanism of Action: CDK9 Inhibition

VIP152 exerts its anti-tumor activity by selectively inhibiting CDK9. This inhibition disrupts the transcription of short-lived oncoproteins and pro-survival factors that are critical for cancer cell proliferation and survival.[5] The proposed signaling pathway involves the binding of VIP152 to P-TEFb, leading to a decrease in transcriptional activity and subsequent apoptosis.[3][4]



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Caption: Proposed signaling pathway of VIP152.

Dosage and Administration

The following dosage and administration guidelines are based on a first-in-human, Phase I dose-escalation study (NCT02635672) in patients with advanced solid tumors or aggressive non-Hodgkin lymphoma (NHL).[\[1\]](#)[\[6\]](#)

Clinical Trial Dosage Summary

Parameter	Value	Reference
Drug	VIP152 (Enitociclib)	[1] [6]
Previous Name	BAY 1251152	[1]
Route of Administration	Intravenous (IV) infusion	[1] [6]
Infusion Duration	30 minutes	[6]
Dosing Schedule	Once weekly on Days 1, 8, and 15 of a 21-day cycle	[7]
Dose Escalation Cohorts	5 mg, 10 mg, 15 mg, 22.5 mg, 30 mg	[1] [6]
Maximum Tolerated Dose (MTD)	30 mg	[1] [6]
Dose-Limiting Toxicity (DLT)	Grade 3/4 neutropenia	[1] [6]

Adverse Events

The most common adverse events observed in the Phase I trial were primarily Grade 1/2.

Adverse Event	Incidence (Any Grade)	Incidence (Grade 3/4)	Reference
Nausea	75.7%	-	[1] [6]
Vomiting	56.8%	-	[1] [6]
Neutropenia	-	22%	[1] [6]
Anemia	-	11%	[1] [6]
Abdominal Pain	-	8%	[1] [6]
Increased Alkaline Phosphatase	-	8%	[1] [6]
Hyponatremia	-	8%	[1] [6]

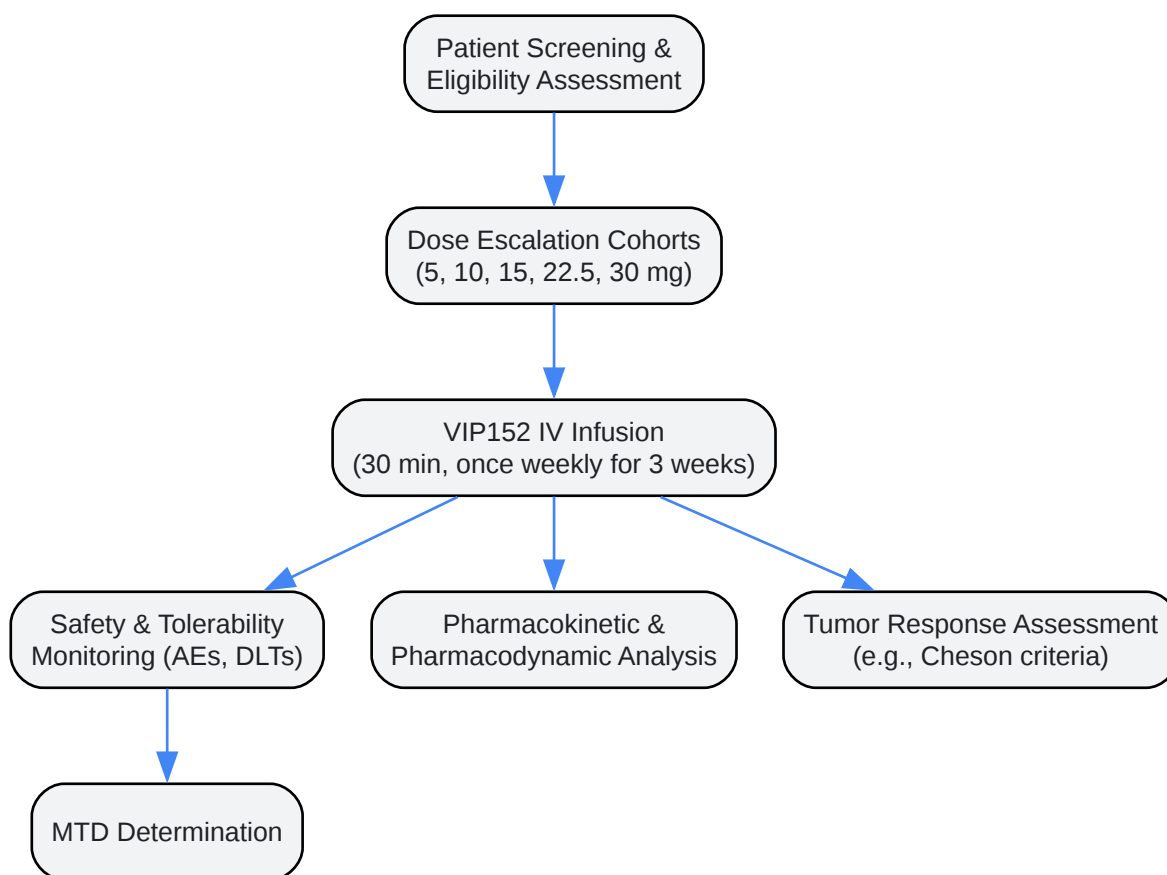
Experimental Protocols

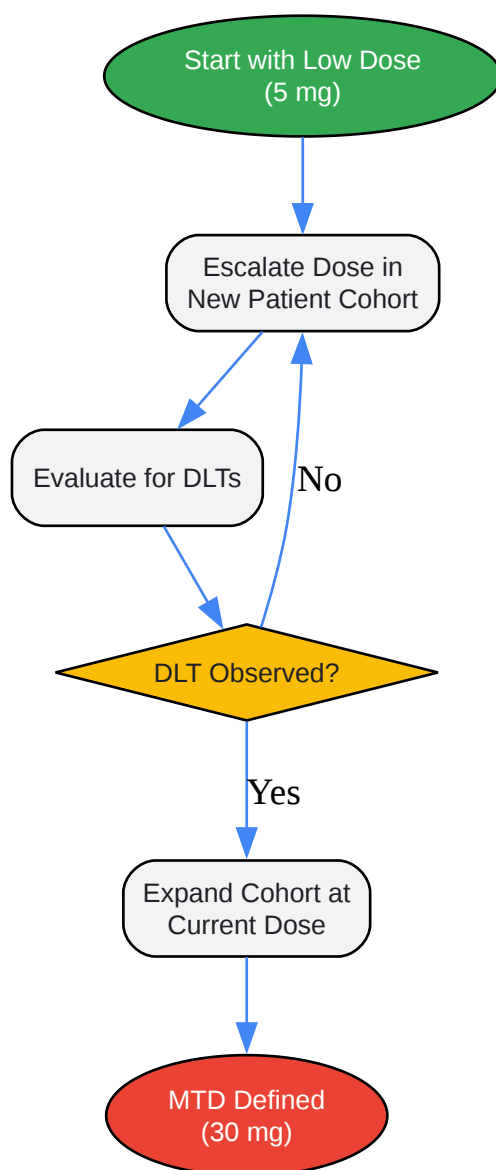
Phase I Clinical Trial Protocol (NCT02635672)

This protocol outlines the methodology for the first-in-human, open-label, multicenter, dose-escalation study of VIP152.

Objective: To determine the safety, tolerability, MTD, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of VIP152.

Patient Population: Adult patients with advanced solid tumors or aggressive NHL who are refractory to or have exhausted all available therapies.[\[1\]](#)[\[6\]](#)





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